Cas no 872038-32-9 (4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane)
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
- 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[[4-(trifluoromethoxy)phenyl]methyl]-
- 4-(Trifluoromethoxy)benzylboronic acid pinacol ester
- 4-(Trifluoromethoxy)phenylmethylboronic acid, pinacol ester
- 4,4,5,5-tetramethyl-2-[[4-(trifluoromethoxy)phenyl]methyl]-1,3,2-dioxaborolane
- 4-(TRIFLUOROMETHOXY)BENZYLBORONIC ACID &
- 4,4,5,5-Tetramethyl-2-[[4-(trifluoromethoxy)phenyl]methyl]-1,3,2-dioxaborolane (ACI)
- 2-(1-(4-Trifluoromethoxyphenyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4-(Trifluoromethoxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-trifluoromethoxybenzyl)-1,3,2-dioxaborolane
- 4-(Trifluoromethoxy)phenylmethylboronic acid pinacol ester
- SY013343
- AS-55782
- AKOS022173110
- 4,4,5,5-Tetramethyl-2-{[4-(trifluoromethoxy)phenyl]methyl}-1,3,2-dioxaborolane
- DB-088239
- 4-(Trifluoromethoxy)phenylmethylboronic acid,pinacol ester
- CS-W008546
- 4-(Trifluoromethoxy)benzylboronic acid pinacol ester, 97%
- DTXSID00584779
- MFCD08276838
- 872038-32-9
-
- MDL: MFCD08276838
- Inchi: 1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)9-10-5-7-11(8-6-10)19-14(16,17)18/h5-8H,9H2,1-4H3
- InChI Key: CQXXCBRJJSMFRZ-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(CB2OC(C)(C)C(C)(C)O2)=CC=1)(F)F
Computed Properties
- Exact Mass: 302.13000
- Monoisotopic Mass: 302.1301091g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7Ų
Experimental Properties
- Color/Form: No data available
- Density: 1.139 g/mL at 25 °C
- Melting Point: No data available
- Boiling Point: 100 °C/0.2 mmHg
- Flash Point: Fahrenheit: 221 ° f
Celsius: 105 ° c - Refractive Index: 1.458
- PSA: 27.69000
- LogP: 4.02550
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:2-8°C
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T139368-1g |
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane |
872038-32-9 | ≥97% | 1g |
¥248.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T139368-5g |
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane |
872038-32-9 | ≥97% | 5g |
¥1133.90 | 2023-08-31 | |
| Alichem | A019140957-5g |
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane |
872038-32-9 | 95% | 5g |
$155.00 | 2023-08-31 | |
| Alichem | A019140957-25g |
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane |
872038-32-9 | 95% | 25g |
$459.00 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021791-5g |
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane |
872038-32-9 | 97% | 5g |
¥1361 | 2024-05-21 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T857718-1g |
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane |
872038-32-9 | ≥98% | 1g |
¥241.20 | 2022-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T51270-5g |
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane... |
872038-32-9 | 97% | 5g |
¥1618.0 | 2023-09-06 | |
| Chemenu | CM134214-5g |
4,4,5,5-tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane |
872038-32-9 | 95% | 5g |
$168 | 2023-02-18 | |
| abcr | AB273947-1 g |
4-(Trifluoromethoxy)phenylmethylboronic acid, pinacol ester, 95%; . |
872038-32-9 | 95% | 1g |
€123.60 | 2023-04-26 | |
| abcr | AB273947-5 g |
4-(Trifluoromethoxy)phenylmethylboronic acid, pinacol ester, 95%; . |
872038-32-9 | 95% | 5g |
€280.00 | 2023-04-26 |
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane Production Method
Production Method 1
2.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: 1,4-Dioxane , Water ; 1 min, rt
2.2 3 - 6 h, rt
Production Method 2
1.2 Reagents: Methanesulfonic acid ; 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 overnight, rt
2.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane , Water ; rt → 60 °C; 24 h, 60 °C
Production Method 3
2.1 Catalysts: (SP-5-23)-[3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline-κN1,κN10]… Solvents: Methylcyclohexane ; 20 min, 100 °C
Production Method 4
Production Method 5
1.2 Solvents: Triethylamine ; 1 h, rt
1.3 Reagents: Sodium chloride Solvents: Ethyl acetate , Water
Production Method 6
1.2 Catalysts: Ferrous bromide , Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ; 1 h, rt
Production Method 7
Production Method 8
Production Method 9
1.2 3 - 6 h, rt
Production Method 10
1.2 Reagents: Triethylamine ; 1 h, rt
Production Method 11
Production Method 12
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
2.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: 1,4-Dioxane , Water ; 1 min, rt
2.2 3 - 6 h, rt
Production Method 13
2.1 Catalysts: Ferrous bromide , Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ; 1 h, rt
Production Method 14
1.2 Reagents: Methanesulfonic acid ; 10 min, 0 °C; 0 °C → rt; 1 min, rt
1.3 overnight, rt
2.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane , Water ; rt → 60 °C; 24 h, 60 °C
Production Method 15
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane Raw materials
- 4-(Trifluoromethoxy)benzaldehyde
- 4-(Trifluoromethoxy)phenol
- Triethylsilane
- 2,3-Dimethylbutane-2,3-diol
- Borate(1-), [2,3-dimethyl-2,3-butanediolato(2-)-κO2,κO3](1,1-dimethylethyl)(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, lithium (1:1), (T-4)-
- 4-(Trifluoromethoxy)phenyl trifluoromethanesulphonate
- Bis[(pinacolato)boryl]methane
- [4-(trifluoromethoxy)phenyl]boronic acid
- Dibromomethane
- 4-(Trifluoromethoxy)benzyl bromide
- LITHIUM-2-METHYL-2-PROPANIDE
- 1-Methyl-4-(trifluoromethoxy)benzene
- Et3SiB(pinacolato)
- Bis(pinacolato)diborane
- 4-(Trifluoromethoxy)benzyl Alcohol
- Trifluoromethanesulfonic Anhydride
- 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Boronic acid, B-[[4-(trifluoromethoxy)phenyl]methyl]-
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane Preparation Products
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane Suppliers
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane: A Comprehensive Overview
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane, also known by its CAS number 872038-32-9, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure and versatile applications in modern chemical research. The molecule consists of a dioxaborolane ring system with specific substituents that confer it with distinct chemical properties.
The core structure of this compound is a 1,3,2-dioxaborolane ring, which is a five-membered heterocyclic structure containing two oxygen atoms and one boron atom. This ring system is further substituted with four methyl groups at positions 4 and 5 and a benzyl group at position 2. The benzyl group itself is substituted with a trifluoromethoxy group at the para position of the benzene ring. This substitution pattern not only enhances the stability of the molecule but also imparts unique electronic properties that make it valuable in various chemical reactions.
Recent studies have highlighted the importance of dioxaborolane derivatives in organoboron chemistry. These compounds are known for their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are widely used in the synthesis of complex organic molecules. The presence of the trifluoromethoxy group in this compound further enhances its reactivity and selectivity in such reactions. This makes it an ideal candidate for use in the construction of biologically active molecules and advanced materials.
The synthesis of 4,4,5,5-tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane involves a multi-step process that typically begins with the preparation of the dioxaborolane precursor. This precursor is then subjected to nucleophilic substitution reactions to introduce the desired substituents. The introduction of the trifluoromethoxy benzyl group requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses of such compounds, reducing production costs and improving scalability.
In terms of applications, this compound has found significant use in the field of medicinal chemistry. Its ability to act as a boron-based leaving group makes it valuable in the synthesis of bioactive molecules with complex architectures. For instance, researchers have utilized this compound as a key intermediate in the construction of potential anticancer agents and enzyme inhibitors. The trifluoromethoxy group contributes to the lipophilicity and metabolic stability of these molecules, enhancing their pharmacokinetic profiles.
Beyond medicinal chemistry, this compound has also been explored for its potential in materials science. Its unique electronic properties make it a promising candidate for use in optoelectronic devices and advanced polymers. Recent studies have demonstrated that derivatives of this compound can be incorporated into polymer frameworks to improve their thermal stability and mechanical properties. This opens up new avenues for its application in high-performance materials.
The study of dioxaborolane derivatives continues to be an active area of research due to their versatility and potential for innovation. Scientists are increasingly focusing on understanding the relationship between the structure of these compounds and their reactivity under various reaction conditions. For example, recent investigations have explored how substituent effects influence the rate and selectivity of cross-coupling reactions involving this compound.
In conclusion, 4,4,5,5-tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,dioxaborolane, CAS No.872038-32-9, represents a cutting-edge advancement in organoboron chemistry. Its unique structure and functional groups make it an invaluable tool in both academic research and industrial applications. As our understanding of its properties continues to grow through ongoing studies and innovative synthetic methods,the potential for new discoveries and applications remains vast.
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